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Compound of Interest

Compound Name:
2,2'-Dihydroxy-4,4'-

dimethoxybenzophenone

Cat. No.: B089677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of various substituted

benzophenones, a class of compounds widely used as UV filters in sunscreens and other

personal care products, as well as in industrial applications.[1] Growing evidence suggests that

some of these compounds may pose health risks, including endocrine disruption, phototoxicity,

and developmental effects. This document summarizes key experimental data to facilitate an

objective comparison of their toxicological profiles.

Comparative Toxicity Data of Substituted
Benzophenones
The following tables summarize the acute toxicity, endocrine-disrupting potential, genotoxicity,

and carcinogenicity of several commonly used benzophenone derivatives. The data is compiled

from various in vivo and in vitro studies.

Table 1: Acute and Sub-chronic Toxicity of Substituted
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Compo
und

CAS
Number

Test
Organis
m

Route
of
Adminis
tration

LD50
NOAEL
(mg/kg/
day)

LOAEL
(mg/kg/
day)

Referen
ce

Benzoph

enone

(BP)

119-61-9 Rat Oral
>1,900

mg/kg

20 (13-

week

study)

15 (2-

year

study)

[2]

Benzoph

enone-1

(BP-1)

131-56-6 Rat Oral
8,600

mg/kg

236 (90-

day

study)

- [3]

Benzoph

enone-2

(BP-2)

131-55-5 Rat Oral
Slightly

toxic
- - [3]

Benzoph

enone-3

(Oxybenz

one)

131-57-7 Rat Oral
>6,000

mg/kg

67.9

(spermat

ocyte

effects)

3000

ppm in

diet

[4]

Benzoph

enone-4

(Sulisobe

nzone)

4065-45-

6
Rat Oral

3,530

mg/kg

1250

(systemic

toxicity)

- [3]

Benzoph

enone-8

(Dioxybe

nzone)

131-53-3 Rat Oral
>2,000

mg/kg
- - [3]

Table 2: Endocrine Disrupting Potential of Substituted
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Compound
Estrogenic
Activity (in
vitro)

Anti-
Androgenic
Activity (in
vitro)

Uterotrophic
Assay (in vivo)

Key Findings
& References

Benzophenone

(BP)

Weakly

estrogenic

metabolite (4-

OH-BP)

-
No significant

effects observed.
[5]

Benzophenone-1

(BP-1)
Estrogenic

Potent inhibitor

of 3α-HSDs
Positive

Exhibits both

estrogenic and

anti-androgenic

properties.[6][7]

Benzophenone-2

(BP-2)
Estrogenic

Potent inhibitor

of 3α-HSDs
Positive

One of the more

potent endocrine

disruptors among

the tested

benzophenones.

[6][8]

Benzophenone-3

(Oxybenzone)

Estrogenic

(EC50: 1.56-3.73

µM in MCF-7

cells)

Anti-androgenic

(EC50: 10.2 µM)

Positive (weak

effect at high

doses)

Shows both

estrogenic and

anti-androgenic

potential.[3][9]

Benzophenone-4

(Sulisobenzone)
- - -

Limited data

available on

endocrine

disruption.

Benzophenone-8

(Dioxybenzone)
Estrogenic - -

Data suggests

estrogenic

potential.
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4-

Hydroxybenzoph

enone (4-OH-

BP)

Estrogenic - -

A metabolite of

benzophenone

with notable

estrogenic

activity.[5]

2,4,4'-

Trihydroxybenzo

phenone

Strong

estrogenic

activity

Strong anti-

androgenic

activity

Positive

One of the

highest hormonal

activities among

the tested

derivatives.[10]

Table 3: Genotoxicity and Carcinogenicity of Substituted
Benzophenones
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Compound Ames Test Results
Other Genotoxicity
Data

Carcinogenicity
Classification &
Findings

Benzophenone (BP)

Positive in TA102

strain without S9

activation.[11][12]

Not consistently

genotoxic in other

assays.[9]

IARC Group 2B:

"Possibly carcinogenic

to humans". Evidence

of renal tubule

adenomas in male

rats and liver

neoplasms in mice.[2]

Benzophenone-1 (BP-

1)

Positive in TA97 and

TA100 strains without

S9 activation.[11][12]

-
No formal

classification found.

Benzophenone-2 (BP-

2)
Not mutagenic.[3] Weak genotoxicant.[2]

No formal

classification found.

Benzophenone-3

(Oxybenzone)
Not mutagenic.[3] -

No formal

classification found.

Benzophenone-6 (BP-

6)

Positive in some

strains without S9

activation.[6]

-
No formal

classification found.

Benzophenone-8 (BP-

8)

Positive in some

strains without S9

activation.[6]

-
No formal

classification found.

Signaling Pathways and Experimental Workflows
Signaling Pathway: Endocrine Disruption by Substituted
Benzophenones
Certain substituted benzophenones can exert endocrine-disrupting effects by interacting with

nuclear hormone receptors, primarily the estrogen receptor (ER) and the androgen receptor

(AR). This can lead to the activation or inhibition of downstream signaling pathways, potentially

causing adverse health effects.
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Benzophenone Derivatives

Cellular Mechanisms
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Caption: Endocrine disruption pathway of substituted benzophenones.

Experimental Workflow: 3T3 Neutral Red Uptake (NRU)
Phototoxicity Assay
The 3T3 NRU phototoxicity assay is an in vitro method used to assess the phototoxic potential

of a substance.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b089677?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cell Seeding
Balb/c 3T3 cells are seeded in 96-well plates.

2. Incubation (24h)
Cells form a monolayer.

3. Treatment
Two plates are treated with various concentrations of the test substance.

4. Exposure
One plate is exposed to UVA light (+UVA), the other is kept in the dark (-UVA).

5. Incubation (24h)
Post-exposure incubation.

6. Neutral Red Uptake Assay
Cell viability is measured.

7. Data Analysis
IC50 values are calculated for both plates. The Photo-Irritation-Factor (PIF) is determined.

Click to download full resolution via product page

Caption: Workflow for the 3T3 NRU Phototoxicity Assay.

Experimental Workflow: Rodent Uterotrophic Assay
This in vivo assay assesses the estrogenic activity of a chemical by measuring the increase in

uterine weight in immature or ovariectomized female rodents.
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1. Animal Model Selection
Immature or ovariectomized female rodents.

2. Dosing
Animals are administered the test substance daily for a set period (e.g., 3-7 days).

3. Necropsy
Animals are euthanized, and the uteri are excised.

4. Uterine Weight Measurement
Wet and/or blotted uterine weights are recorded.

5. Data Analysis
A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity.

Click to download full resolution via product page

Caption: Workflow for the Rodent Uterotrophic Assay.

Detailed Experimental Protocols
3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
(Following OECD TG 432)

Objective: To identify the phototoxic potential of a substance by comparing its cytotoxicity in

the presence and absence of UV light.

Cell Line: Balb/c 3T3 mouse fibroblasts.

Procedure:

Cell Seeding: 3T3 cells are seeded into 96-well plates and incubated for 24 hours to allow

for the formation of a monolayer.
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Pre-incubation: The culture medium is replaced with a medium containing various

concentrations of the test substance. Two plates are prepared for each substance.

Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light, while the other plate

is kept in the dark.

Post-incubation: The treatment medium is replaced with a fresh culture medium, and the

cells are incubated for another 24 hours.

Neutral Red Uptake: The cells are incubated with a neutral red solution, which is taken up

by viable cells. The amount of dye uptake is proportional to the number of viable cells.

Data Analysis: The concentration of the test substance that causes a 50% reduction in

viability (IC50) is determined for both the irradiated and non-irradiated plates. A Photo-

Irritancy-Factor (PIF) is calculated by comparing the IC50 values. A PIF above a certain

threshold suggests phototoxic potential.[3]

Rodent Uterotrophic Assay (Following OECD TG 440)
Objective: To assess the estrogenic activity of a chemical by measuring the increase in

uterine weight in female rodents.

Animal Model: Immature or ovariectomized female rats or mice.

Procedure:

Animal Preparation: Immature female rodents are used at a specific age, or adult females

are ovariectomized and allowed to recover.

Dosing: The test substance is administered daily for three to seven consecutive days via

oral gavage or subcutaneous injection. A vehicle control group and a positive control group

(treated with a known estrogen) are included.

Necropsy: On the day after the last dose, the animals are euthanized, and their uteri are

carefully dissected.

Uterine Weight Measurement: The wet and/or blotted weight of the uterus is recorded.
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Data Analysis: The uterine weights of the treated groups are compared to the vehicle

control group. A statistically significant increase in uterine weight is indicative of estrogenic

activity.

Zebrafish Embryo Toxicity Test (Following OECD TG
236)

Objective: To assess the acute toxicity of a chemical on the embryonic stages of zebrafish.

Test Organism: Zebrafish (Danio rerio) embryos.

Procedure:

Egg Collection and Fertilization: Freshly fertilized zebrafish eggs are collected.

Exposure: Healthy embryos are placed in multi-well plates containing a range of

concentrations of the test substance dissolved in embryo medium. A control group is

exposed to the medium only.

Incubation: The plates are incubated at a controlled temperature for up to 96 hours.

Observation: Embryos are observed at specific time points (e.g., 24, 48, 72, and 96 hours)

for lethal endpoints such as coagulation of the embryo, lack of somite formation, non-

detachment of the tail, and lack of heartbeat.

Data Analysis: The concentration of the test substance that is lethal to 50% of the embryos

(LC50) is calculated at the end of the exposure period. Sub-lethal effects, such as

developmental abnormalities, can also be recorded.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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